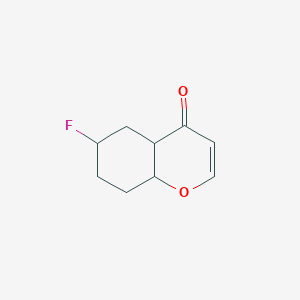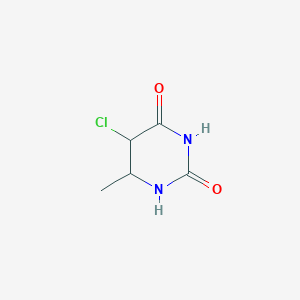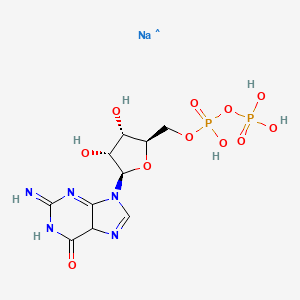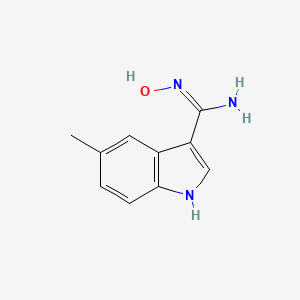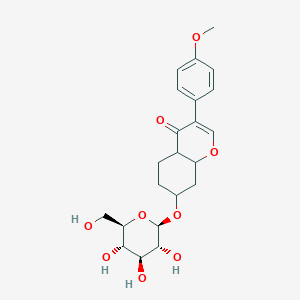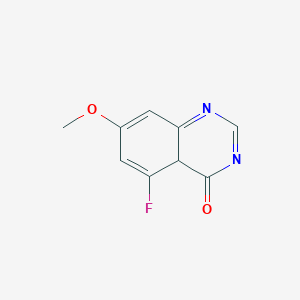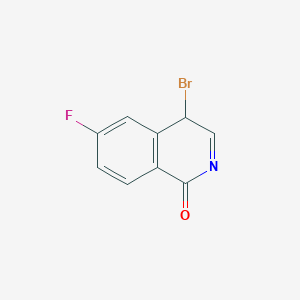
4-bromo-6-fluoro-4H-isoquinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-6-fluoro-4H-isoquinolin-1-one is a heterocyclic compound with the molecular formula C9H5BrFNO. It is a derivative of isoquinoline, a structure that is commonly found in many natural products and synthetic pharmaceuticals. The presence of both bromine and fluorine atoms in its structure makes it a valuable compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-6-fluoro-4H-isoquinolin-1-one can be achieved through several methods. One common approach involves the cyclization of 2-alkynyl benzyl azides in the presence of palladium catalysts. For instance, 2-phenylethynyl benzyl azide can be treated with PdBr2, CuBr2, and LiBr in acetonitrile to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The use of palladium catalysts and appropriate reaction conditions ensures high yield and purity of the compound. The reaction is usually carried out in a controlled environment to maintain the desired temperature and pressure.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-6-fluoro-4H-isoquinolin-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different isoquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
4-Bromo-6-fluoro-4H-isoquinolin-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of various materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of 4-bromo-6-fluoro-4H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and allows it to interact with various enzymes and receptors. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-6-fluoroisoquinoline
- 6-Bromo-4,4-difluoro-isoquinolin-3-one
- 4-Fluoro-6-nitro-isoquinolin-1-ol
Uniqueness
4-Bromo-6-fluoro-4H-isoquinolin-1-one is unique due to the presence of both bromine and fluorine atoms in its structure. This combination enhances its reactivity and makes it a valuable compound for various chemical reactions and applications. Compared to similar compounds, it offers a unique set of properties that can be exploited in different scientific and industrial fields .
Eigenschaften
Molekularformel |
C9H5BrFNO |
|---|---|
Molekulargewicht |
242.04 g/mol |
IUPAC-Name |
4-bromo-6-fluoro-4H-isoquinolin-1-one |
InChI |
InChI=1S/C9H5BrFNO/c10-8-4-12-9(13)6-2-1-5(11)3-7(6)8/h1-4,8H |
InChI-Schlüssel |
YRQPUOQOKXGVLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)C(C=NC2=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




